5-methoxy-1H-indole-4-carboxylic acid
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Overview
Description
5-methoxy-1H-indole-4-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered attention for its potential neuroprotective properties and its role in various biochemical processes .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that indole and its derivatives can circulate in the plasma, exerting a variety of local and heterotopic biological effects .
Result of Action
One study has shown that it exhibited a strong capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system, as well as a scavenging capability against superoxide radicals .
Action Environment
It is known that the interaction between the host and the gut microbiota widely affects the immune and metabolic status .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-indole-4-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes, proteins, and other biomolecules is key to its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It may also affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-4-carboxylic acid typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to form the desired indole derivative . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the indole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: 5-methoxy-1H-indole-4-carboxylic acid is used as a building block in the synthesis of various complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has shown promise in reducing oxidative stress and enhancing long-term potentiation, which are critical factors in neuroprotection .
Medicine: The compound’s potential therapeutic applications include its use as a neuroprotective agent in the treatment of stroke and other neurodegenerative diseases. Its ability to modulate biochemical pathways involved in oxidative stress and mitochondrial function is of particular interest .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various biologically active compounds makes it valuable in industrial applications .
Comparison with Similar Compounds
- 5-methoxy-1H-indole-2-carboxylic acid
- Indole-3-acetic acid
- Indole-3-propionic acid
Comparison: 5-methoxy-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity. Compared to 5-methoxy-1H-indole-2-carboxylic acid, it has different pharmacological properties and applications. Indole-3-acetic acid and indole-3-propionic acid, while structurally similar, have distinct roles in plant biology and human health, respectively .
Properties
IUPAC Name |
5-methoxy-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-3-2-7-6(4-5-11-7)9(8)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFECALULZOSIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360886-14-1 |
Source
|
Record name | 5-METHOXY-1H-INDOLE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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